molecular formula C14H27N3O3 B8402320 (+-)-N-(2-(Bis(1-methylethyl)amino)ethyl)-3-hydroxy-2-oxo-1-pyrrolidineacetamide CAS No. 85348-48-7

(+-)-N-(2-(Bis(1-methylethyl)amino)ethyl)-3-hydroxy-2-oxo-1-pyrrolidineacetamide

Cat. No. B8402320
CAS RN: 85348-48-7
M. Wt: 285.38 g/mol
InChI Key: NBKLNJPHCZCBFB-UHFFFAOYSA-N
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Patent
US05034402

Procedure details

4.5 g of ethyl (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)-acetate are heated to 100° under nitrogen for 3.5 hours with 6.1 g of 2-(diisopropylamino)ethylamine. The crude product is chromatographed on aluminum oxide (neutral, activity grade III). With ethyl acetate/ethanol (1:1) and with ethanol there is eluted (R/S)-N-[2-(diisopropylamino)-ethyl]-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide. After stirring in diethyl ether this has a melting point of 91°-93°; boiling point 230°-250°/0.01 mmHg (bulb-tube).
Name
ethyl (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)-acetate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([O:10]CC)=O)[C:3]1=[O:13].[CH:14]([N:17]([CH:21]([CH3:23])[CH3:22])[CH2:18][CH2:19][NH2:20])([CH3:16])[CH3:15]>>[CH:14]([N:17]([CH:21]([CH3:23])[CH3:22])[CH2:18][CH2:19][NH:20][C:8](=[O:10])[CH2:7][N:4]1[CH2:5][CH2:6][CH:2]([OH:1])[C:3]1=[O:13])([CH3:16])[CH3:15]

Inputs

Step One
Name
ethyl (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)-acetate
Quantity
4.5 g
Type
reactant
Smiles
OC1C(N(CC1)CC(=O)OCC)=O
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)(C)N(CCN)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring in diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on aluminum oxide (neutral, activity grade III)
WASH
Type
WASH
Details
With ethyl acetate/ethanol (1:1) and with ethanol there is eluted (R/S)-N-[2-(diisopropylamino)-ethyl]-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.